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Introduction

Istaroxime, also known as $32826 disodium, is a novel, first-in-class intravenous agent under
investigation for the treatment of acute heart failure (AHF) and cardiogenic shock.[1][2]
Chemically derived from androstenedione, it is not related to cardiac glycosides.[2][3]
Istaroxime is distinguished by its unique dual mechanism of action, which confers both positive
inotropic (enhancing contractility) and lusitropic (improving relaxation) effects on the cardiac
myocyte.[2][4][5] Currently, it is an investigational drug being evaluated in clinical trials to
establish its safety and efficacy.[1][6]

Core Mechanism of Action

Istaroxime exerts its effects through a dual mechanism: the inhibition of the Na+/K+-ATPase
(NKA) pump and the stimulation of the sarco/endoplasmic reticulum Ca2+ ATPase isoform 2a
(SERCA2a).[2][7][8]

o Na+t+/K+-ATPase (NKA) Inhibition: By inhibiting the NKA pump on the sarcolemma, istaroxime
increases intracellular sodium levels.[7] This, in turn, affects the Na+/Ca2+ exchanger
(NCX), leading to an increase in intracellular calcium concentration.[4][7] The elevated
cytosolic calcium enhances the binding of calcium to troponin C, which facilitates actin-
myosin interaction and results in increased myocardial contractility.[7]
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o SERCAZ2a Stimulation: Istaroxime stimulates SERCAZ2a activity, which is responsible for re-
uptake of calcium from the cytoplasm into the sarcoplasmic reticulum (SR) during diastole.[2]
[4] This action is achieved by displacing phospholamban (PLB), an inhibitory protein, from
SERCA2a.[8][9] Enhanced SERCAZ2a activity improves diastolic relaxation by accelerating
the clearance of cytosolic calcium.[4][9] This also leads to a greater calcium load in the SR,
making more calcium available for release in subsequent contractions, further boosting
systolic function.[4]

This dual action allows istaroxime to improve both systolic and diastolic function, a key
differentiator from many existing inotropes that can be associated with adverse outcomes like
arrhythmias and tachycardia.[4][9][10]
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Caption: Dual mechanism of Istaroxime on the cardiac myocyte.

Pharmacology and Pharmacokinetics
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Istaroxime is characterized as a luso-inotropic agent due to its combined effects on myocardial

contraction and relaxation.[2][4] Its pharmacokinetic profile makes it suitable for acute

intravenous therapy in a hospital setting.[2][5]

Parameter Description Reference
Administration Intravenous (1V) infusion [1]
Half-life Short, approximately 1 hour [2][5]
Metabolism Extensive hepatic metabolism [2][5]
PST3093, which has a longer
Primary Metabolite half-life but does not inhibit [11]
Na+/K+ ATPase activity
Increases systolic blood
pressure, decreases heart
Key Properties rate, and has a lower [2][10][11]

arrhythmogenic risk compared

to traditional inotropes

Clinical Efficacy and Trials

Istaroxime has been evaluated in several Phase Il clinical trials, including HORIZON-HF and

SEISMIC, demonstrating beneficial hemodynamic effects in patients with acute heart failure

and pre-cardiogenic shock.[8][12]

Summary of Hemodynamic and Echocardiographic Improvements
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Effect Observed with

Parameter ] Reference

Istaroxime
Systolic Blood Pressure (SBP)  Significantly increased [7191[12]
Heart Rate (HR) Significantly decreased [7][11][12]
Pulmonary Capillary Wedge o

Significantly decreased [41151[12]
Pressure (PCWP)
Cardiac Index (CI) Significantly increased [71°91[12]
Left Ventricular Ejection o ]

) Significantly increased [7119]
Fraction (LVEF)
Stroke Volume Index (SVI) Significantly increased [71[12]
E/A Ratio (Diastolic Function Significantly decreased
[71[91112]

Marker)

(improved)

Left Ventricular End-Systolic
Volume (LVESV)

Significantly reduced

[9]

Left Ventricular End-Diastolic
Volume (LVEDV)

Significantly reduced

[9]

Safety and Tolerability Profile

Clinical trials have monitored the safety of istaroxime closely. While it appears to have a

favorable cardiac safety profile, some adverse events have been noted.
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Adverse Event Category Findings Reference

Incidence of any adverse
event was higher with

Overall Adverse Events , _ [7]
istaroxime compared to

placebo.

No significant difference in
Serious Adverse Events serious adverse events [7]

compared to placebo.

Not associated with an
] increase in clinically significant
Cardiac Safety ) ) [41[12]
cardiac arrhythmias or

changes in troponin I.

Higher risk of Gl events (e.qg.,
) ] nausea, vomiting) compared to
Gastrointestinal Events ] ) [1]197[12]
placebo, particularly at higher

doses.

o ] ) Pain or irritation at the injection
Injection Site Reactions ) [1][12]
site has been reported.

Experimental Protocol: Phase Il Clinical Trial
(lllustrative Example)

The following describes a typical experimental protocol based on publicly available clinical trial
information, such as the study registered under NCT02617446.[13]

Study Title: A Phase I, Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel
Group Study to Assess the Safety, Tolerability, and Efficacy of Istaroxime in Patients with Acute
Decompensated Heart Failure.[13]

Objectives:

o Primary: To assess the effect of istaroxime on diastolic function, measured by the change in
the E/e’ ratio from baseline via echocardiogram.[13]
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e Secondary: To evaluate effects on other hemodynamic parameters, cardiovascular and renal
tolerability, and changes in biomarkers like NT-proBNP and troponin T.[13]

Methodology:

o Patient Population: Hospitalized patients with acute decompensated heart failure and
reduced left ventricular ejection fraction.[11][13]

o Study Design: Patients are screened and, if eligible, randomized to receive either istaroxime
or a placebo. The study is double-blinded.[13]

¢ Intervention: The study is conducted in sequential cohorts. For example:

o Cohort I: Istaroxime at 0.5 pug/kg/min or placebo, administered as a continuous
intravenous infusion for 24 hours.[13]

o Cohort IlI: Istaroxime at 1.0 pg/kg/min or placebo, administered as a continuous
intravenous infusion for 24 hours.[13]

o Data Collection:

o Screening Period (Day -1): Baseline measurements are taken.[13]

o Treatment Period (Day 1): The 24-hour infusion is administered. Hemodynamic and
echocardiographic parameters are monitored.[13]

o Post-Treatment Period (Days 2-4): Patients are monitored for safety and continued
efficacy.[13]

o Follow-up (Day 30): A final follow-up visit assesses longer-term outcomes.[13]

e Endpoints:

o Primary Endpoint: Change from baseline in the E/e' ratio at 24 hours.[13]

o Secondary Endpoints: Changes in blood pressure, heart rate, cardiac index, PCWP, and
safety assessments.[1][13]
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Caption: lllustrative workflow for a Phase Il clinical trial of Istaroxime.

Conclusion
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Istaroxime is a promising investigational drug for acute heart failure, distinguished by its novel
dual mechanism of action that improves both systolic and diastolic function.[4][8] Clinical
studies have shown that it can improve key hemodynamic parameters, such as increasing
cardiac index and systolic blood pressure, while decreasing heart rate and pulmonary capillary
wedge pressure.[4][12] Its safety profile, particularly its lower propensity to cause significant
arrhythmias, makes it a potentially valuable alternative to currently available inotropes.[3][8]
Further large-scale Phase lll trials are necessary to fully establish its role and confirm its safety
and efficacy before it can be considered for regulatory approval and broad clinical use.[7][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to Istaroxime (S32826
Disodium)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12041292#what-is-s32826-disodium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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